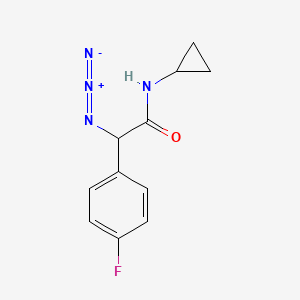

2-azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide

Description

2-Azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide is a nitrogen-rich acetamide derivative characterized by a 4-fluorophenyl group, an azido (-N₃) substituent, and a cyclopropylamine moiety.

Properties

IUPAC Name |

2-azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c12-8-3-1-7(2-4-8)10(15-16-13)11(17)14-9-5-6-9/h1-4,9-10H,5-6H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRQVDRDRGXBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(C2=CC=C(C=C2)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide typically involves the introduction of the azido group into a pre-formed cyclopropyl-phenylacetamide scaffold. One common method involves the reaction of N-cyclopropyl-2-(4-fluorophenyl)acetamide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion to the azido compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide:

Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.

Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

Amines: Formed through reduction reactions.

Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

2-Azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and materials.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Investigated for its potential as a precursor for pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide involves its reactivity due to the presence of the azido group. This group can undergo various chemical transformations, enabling the compound to interact with different molecular targets and pathways. For example, in bioorthogonal chemistry, the azido group can react with alkyne-functionalized molecules through a cycloaddition reaction, allowing for the selective labeling of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent differences are summarized in Table 1.

Table 1: Structural Comparison of 2-azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide and Analogous Compounds

Substituent Effects:

- Cyclopropyl vs.

- Azido vs. Chloro Groups : The azide group enables click chemistry modifications (e.g., Huisgen cycloaddition), unlike the chloro substituent in , which is typically used as a leaving group in nucleophilic substitutions.

- Benzothiazole Moiety : The benzothiazole derivative exhibits extended conjugation, likely increasing UV absorption and altering biological activity compared to the target compound.

Crystallographic and Physical Properties

- Hydrogen Bonding : The chloro analog exhibits intramolecular C–H···O and intermolecular N–H···O interactions, stabilizing its crystal packing. Similar analyses for the target compound are absent but could be performed using SHELX programs .

- Melting Points : N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide has a melting point of 150–152°C , suggesting higher thermal stability than the target compound, which may exhibit lower melting points due to the flexible cyclopropyl group.

Biological Activity

2-Azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F N5O, characterized by the presence of an azido group (-N₃), a cyclopropyl ring, and a fluorophenyl substituent. The unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The azido group can interact with nucleophilic sites on enzymes, potentially leading to inhibition.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis.

- Cytotoxic Effects : Preliminary studies suggest that it induces apoptosis in cancer cell lines through caspase activation and cell cycle arrest.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | HeLa | 0.07 | Induction of apoptosis, increased caspase-3 levels |

| Study 2 | HT29 | 0.10 | Cell cycle arrest in G2/M phase |

| Study 3 | MCF-7 | 0.91 | Inhibition of tubulin polymerization |

Case Study: Anticancer Activity

In a recent study focusing on the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. The results indicated that it was significantly more effective than standard chemotherapeutics in inducing apoptosis and inhibiting cell proliferation.

- HeLa Cells : The compound exhibited an IC50 value of 0.07 µM, indicating potent cytotoxicity.

- HT29 Cells : At an IC50 of 0.10 µM, it caused significant cell cycle arrest.

- MCF-7 Cells : An IC50 value of 0.91 µM suggests moderate activity against breast cancer cells.

Pharmacological Potential

Given its promising biological activities, this compound has potential applications in:

- Anticancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in cancer treatment.

- Antimicrobial Agents : Initial findings suggest possible antimicrobial properties that warrant exploration.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 2-azido-N-cyclopropyl-2-(4-fluorophenyl)acetamide, particularly due to its azide group?

- Methodological Answer : Implement explosion-proof equipment and conduct reactions in a fume hood. Follow hazard codes H200 (unstable explosive) and H290 (corrosive to metals) for storage (P401-P422: store in a cool, dry, well-ventilated area, away from incompatible materials). Use personal protective equipment (PPE) including blast shields, anti-static clothing, and face shields. Regularly monitor azide decomposition via infrared (IR) spectroscopy to detect hazardous intermediates .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry (as demonstrated for structurally similar acetamides in ) with nuclear magnetic resonance (NMR) spectroscopy. Assign - and -NMR peaks using 2D techniques (e.g., HSQC, HMBC) to verify cyclopropane and fluorophenyl moieties. Compare experimental IR stretches (e.g., azide ~2100 cm) with computational data from PubChem entries .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at 2–8°C in amber glass containers under inert gas (argon or nitrogen) to minimize photolytic and oxidative degradation. Monitor purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Use stabilizers like copper(I) iodide if azide decomposition is observed .

Advanced Research Questions

Q. How can flow chemistry improve the synthesis of this compound?

- Methodological Answer : Adopt a continuous-flow reactor to enhance safety and scalability. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, residence time, stoichiometry) for the azide incorporation step. Reference ’s flow-chemistry framework for diazo compounds, which integrates real-time monitoring via inline IR spectroscopy and statistical modeling to minimize byproducts .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Cross-validate NMR assignments with density functional theory (DFT) calculations (e.g., using Gaussian software) to predict chemical shifts. For ambiguous peaks, employ heteronuclear correlation spectroscopy (e.g., HMBC) to trace azide interactions. Re-crystallize the compound in different solvents (e.g., DMSO vs. chloroform) to assess conformational stability .

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

- Methodological Answer : Synthesize derivatives by modifying the cyclopropane (e.g., substituting with other strained rings) or fluorophenyl group (e.g., introducing electron-withdrawing substituents). Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Apply molecular docking (AutoDock Vina) to correlate binding affinity with structural variations, referencing ’s approach for amide-based antimicrobial agents .

Q. What analytical methods are suitable for studying thermal degradation pathways?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to identify volatile decomposition products. Use liquid chromatography-mass spectrometry (LC-MS) to detect non-volatile intermediates. Compare degradation profiles under inert vs. oxidative atmospheres to isolate azide-specific decomposition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.